Silica

Description

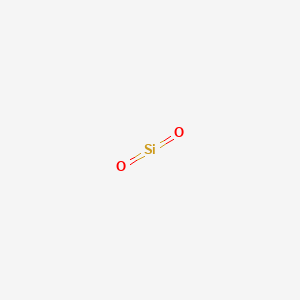

Structure

3D Structure

Properties

IUPAC Name |

dioxosilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O2Si/c1-3-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPSYNLAJGMNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Si]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SiO2, O2Si | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | silica | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silica | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Silicon dioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silicon_dioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31392-49-1 | |

| Record name | Silica, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31392-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1029677 | |

| Record name | Silica | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.084 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Transparent to gray, odorless powder. Irritating to the skin and eyes on contact. Inhalation will cause irritation in the respiratory tract. [Note: Amorphous silica is the non-crystalline form of SiO2.], Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Liquid; Dry Powder, Pellets or Large Crystals, Other Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid, Liquid; Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, NKRA; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Other Solid, White, fluffy powder or granules. Hygroscopic, Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.]; [NIOSH], Solid, Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.] | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silica | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SILICON DIOXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Silica, amorphous | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/620 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

4046 °F at 760 mmHg (NIOSH, 2023), 4046 °F | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), The solubility of the various phases of silicas is very complex and depends upon several factors. Solubility increases with temperature and pH and is affected by the presence of trace metals. Particle size influences the rate of solubility. /Silica/, Insoluble, Silica is rather poorly soluble in water although solubility is higher for the amorphous than for the crystalline morphologies. ... The external amorphous layer in quartz is more soluble than the crystalline underlying core., AMORPHOUS IS SOL IN ALKALIES, ESP WHEN FINELY DIVIDED | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.2 (NIOSH, 2023) - Denser than water; will sink, 2.2 @ 25 °C, 2.20 | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), approx 0 mm Hg, 0 mmHg (approx) | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Amorphous powder, Transparent to gray powder (Note: Amorphous silica is the non-crystalline form of O2Si). ... solid, Silica gel is a coherent, rigid, continuous three-dimensional network of spherical particles of colloidal microporous silica. | |

CAS No. |

7631-86-9, 14639-89-5, 14808-60-7, 13778-37-5, 15468-32-3, 14464-46-1, 20243-18-9, 13778-38-6, 15723-40-7, 17679-64-0, 60676-86-0, 92283-58-4, 99439-28-8, 112945-52-5 | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chalcedony (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14639-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quartz (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14808-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stishovite (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13778-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridymite (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15468-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silica | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7631-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cristobalite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14464-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lussatite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20243-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicon dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stishovite (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013778375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coesite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013778386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cristobalite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014464461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chalcedony | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014639895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quartz | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014808607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridymite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015468323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Agate (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015723407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Keatite (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017679640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silica, vitreous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060676860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092283584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quartz-beta | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099439288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aquafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112945525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicon dioxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Silica | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silica | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | silicon dioxide; synthetic amorphous silicon dioxide (nano) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILICON DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETJ7Z6XBU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

3110 °F (NIOSH, 2023), 3110 °F, 1716 - 1736 °C | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Advanced Synthesis Methodologies for Silica Materials

Sol-Gel Processes for Silica Synthesis

The sol-gel method is a versatile "bottom-up" approach widely used for the synthesis of this compound materials, particularly nanoparticles. materialsciencejournal.org This process involves the formation of a colloidal suspension (sol) followed by its gelation into a continuous network (gel). materialsciencejournal.org Typically, alkoxysilanes such as tetraethyl orthosilicate (B98303) (TEOS) or tetramethyl orthosilicate (TMOS) are used as precursors. materialsciencejournal.orgmdpi.com The synthesis proceeds through hydrolysis and condensation reactions of these precursors in a solvent, often ethanol (B145695) and water. materialsciencejournal.orgmdpi.com

The sol-gel process allows for the preparation of this compound-based matrices with tailored composition and properties, offering advantages such as high purity, homogeneity, cost-effectiveness, and lower processing temperatures compared to traditional methods. mdpi.com

Catalytic Approaches in Sol-Gel Synthesis (e.g., acid, base catalysis)

The kinetics of the hydrolysis and condensation reactions in this compound sol-gel synthesis are typically slow under neutral conditions, necessitating the use of catalysts. Acid and base catalysts are commonly employed, and the choice of catalyst significantly influences the structure of the resulting gel due to their effect on the relative rates of hydrolysis and condensation. mdpi.comrsc.org

In acid-catalyzed systems, hydrolysis tends to be faster than condensation. Conversely, in base-catalyzed systems, condensation is generally faster. rsc.org This difference in reaction rates leads to distinct structural outcomes. For instance, matrices prepared via base-catalyzed procedures can show different interactions compared to those prepared with acid catalysis. mdpi.com

Detailed research findings highlight the impact of catalysts on the resulting this compound nanoparticles. For example, studies have shown that both acid-catalyzed and base-catalyzed reactions of TEOS can successfully produce nano-silica sols. riverpublishersjournal.com Particle size analysis revealed that base-catalyzed this compound sols had an average particle size of 61 nm, while acid-catalyzed sols had an average size of 85 nm. riverpublishersjournal.com

Control of Synthesis Parameters for Tunable Properties

The sol-gel method offers significant control over synthesis parameters, enabling the tuning of the final this compound material's properties. Key parameters include pH, temperature, concentration of reagents, water-to-silicon ratio, and the type of catalyst used. materialsciencejournal.orgmdpi.com

Controlling these parameters allows for manipulation of particle size, size distribution, surface morphology, porosity (including surface area and pore volume), and even mechanical properties like stiffness. materialsciencejournal.orgrsc.org For example, in the synthesis of mesoporous this compound microspheres, adjusting parameters like microfluidic channels (for droplet size), precursor concentration, water-to-ethanol ratio, and gelation temperature can tune the microsphere diameter, surface morphology (from wrinkled to smooth), porosity (surface area up to 1021 m²/g), and stiffness (elastic modulus tunable from 0.9 GPa to 144.3 GPa). rsc.org The competition between solvent diffusion and this compound sol gelation is crucial for modulating porosity and surface morphology. rsc.org

The ability to control particle size and distribution is also highly dependent on the mixing modes of reactants and drying techniques employed. researchgate.net

Template-Assisted Synthesis (e.g., Surfactant-Templated)

Template-assisted synthesis is a powerful strategy within the sol-gel process to create this compound materials with controlled porosity and structure, particularly mesoporous this compound. mdpi.comnumberanalytics.com This method typically involves the use of a structure-directing agent or template around which the this compound network forms. mdpi.commdpi.com Surfactants are widely used as templates to create mesoporous materials with high surface areas and controlled pore sizes. numberanalytics.com

A common approach involves the co-assembly of this compound precursors, such as TEOS, with surfactants like cetyltrimethylammonium bromide (CTAB) in a solution. mdpi.commdpi.com The surfactant molecules arrange themselves into micelles or other supramolecular structures, which then serve as templates for the growing this compound network during the hydrolysis and condensation of the this compound precursor. mdpi.comnumberanalytics.com After the this compound structure is formed, the surfactant template is removed, usually through calcination at elevated temperatures or selective etching, leaving behind a porous this compound material with a pore structure replicating the original template assembly. researchgate.net

This technique has been successfully applied to synthesize various mesoporous this compound architectures, including hollow spheres, yolk-shell structures, and nanotubes, with tunable pore diameters and volumes. mdpi.commdpi.com For instance, using CTAB as a template in an ethanol/water solvent allows for the stabilization and direction of TEOS hydrolysis and condensation to form hollow mesoporous this compound spheres with controllable diameters and shell thickness by varying the ethanol to water ratio. mdpi.com

Hydrothermal Synthesis Techniques

Hydrothermal synthesis is another significant technique for preparing this compound-based materials, particularly those requiring specific crystalline structures or morphologies, often under elevated temperatures and pressures in a sealed vessel. researchgate.netrsc.org This method utilizes the reactivity of precursors in hot aqueous solutions. researchgate.net

Hydrothermal synthesis is favored for producing synthetic zeolites, which are porous silicates, as it mimics the natural conditions under which these minerals form. rsc.org It involves treating silicates and aluminates in alkaline media at elevated pressures and moderate temperatures. rsc.org

The hydrothermal method can be used with various silicon sources, including this compound gel and sodium silicate (B1173343). nih.gov Structural templates, such as cetyltrimethylammonium, are often employed in hydrothermal synthesis to direct the formation of porous structures, similar to template-assisted sol-gel methods. nih.gov For example, nanostructured lanthanide-silica materials have been synthesized hydrothermally using this compound gel and sodium silicate as silicon sources and cetyltrimethylammonium as a template at 100 °C. nih.gov

Hydrothermal processes can also be used for coating nanoparticles with this compound shells, achieving higher yields and thicker, more homogeneous coatings compared to conventional methods. nih.gov Using TEOS as a precursor in a hydrothermal coating process at 160 °C and 3 bar has shown effectiveness in coating various nanoparticles. nih.gov

Bio-Inspired and Green Synthesis Routes

Bio-inspired and green synthesis routes for this compound materials aim to develop more sustainable and environmentally friendly production methods compared to traditional techniques that may involve harsh chemicals, high temperatures, and significant energy consumption. rsc.orgnih.gov These approaches often draw inspiration from natural biomineralization processes, such as those occurring in diatoms. researchgate.netacs.org

Bio-inspired this compound synthesis typically occurs under mild conditions, such as ambient temperature and neutral pH in aqueous media, and can be relatively fast. researchgate.netrsc.org These methods often utilize low-cost precursors like sodium metasilicate (B1246114) and involve additives, such as polyamines, to mediate the condensation of silicate monomers. researchgate.netacs.org The resulting this compound particles are formed by the precipitation of polymeric this compound from the reaction suspension. nih.gov

Advantages of bio-inspired routes include milder synthesis conditions, shorter reaction times, and the use of non-toxic reagents. rsc.org They can also avoid energy-intensive steps like calcination for template removal, with alternative mild purification methods available. nih.gov Controlling parameters like pH in bio-inspired synthesis is crucial for tailoring the properties of the resulting this compound. acs.org

Extraction from Agricultural Residues and Biomass

Agricultural residues and biomass represent a significant potential renewable source of this compound, offering an eco-friendly alternative to traditional this compound sources like quartz sand. mdpi.comnih.govdiva-portal.org Biomass such as rice husk, sugarcane bagasse, cornhusk, corncob, yam peelings, cassava peelings, and coconut husks are known to contain relatively high levels of this compound. mdpi.comdiva-portal.orgmdpi.com

Extraction of this compound from these agricultural wastes often involves thermo-chemical treatment methods. mdpi.comub.ac.id A common approach includes chemical pre-treatment, such as acid leaching, followed by combustion or calcination. mdpi.commdpi.com Acid leaching is a crucial step to remove metallic impurities and increase the purity of the resulting this compound ash. mdpi.comnih.gov Organic acids like citric acid or inorganic acids such as HCl and H₂SO₄ can be used for this pre-treatment. mdpi.commdpi.com

Research has demonstrated the successful extraction of high-purity amorphous this compound from various agricultural residues. For example, studies have reported obtaining this compound with purity exceeding 90 wt% from rice husk, rice straw, and corncob ash using modified sol-gel methods based on alkali extraction and acid precipitation. ub.ac.id Another study achieved amorphous biogenic this compound with up to 99.3 wt% this compound content from sugarcane leaves after pre-treatment with sulfuric acid. mdpi.com The properties of the extracted this compound, such as specific surface area and pore volume, can be influenced by the pre-treatment and combustion conditions. mdpi.commdpi.com For instance, using a 5 w/v% citric acid pre-treatment on various biomass residues resulted in amorphous biogenic this compound with specific surface areas of up to 91 m²/g. mdpi.com

Data Table: this compound Content in Biomass Ash After Acidic Pre-treatment mdpi.com

| Biomass Residue | Pre-treatment (Citric Acid w/v%) | SiO₂ Content (wt% db) |

| Cornhusk | 1% | 81.5 |

| Cornhusk | 5% | 90.8 |

| Corncob | 1% | 42.2 |

| Corncob | 5% | 53.4 |

| Yam Peelings | 1% | 44.1 |

| Yam Peelings | 5% | 70.7 |

| Cassava Peelings | 1% | 50.1 |

| Cassava Peelings | 5% | 70.4 |

| Coconut Husks | 1% | 50.1 |

| Coconut Husks | 5% | 70.4 |

Note: wt% db refers to weight percentage on a dry basis.

Data Table: Properties of Biogenic this compound Extracted from Sugarcane Leaves mdpi.com

| Pre-treatment Acid | This compound Content (wt%) | Residual Carbon (wt%) | Surface Area (m²/g) | Average Pore Diameter (nm) | Pore Volume (cm³/g) |

| Citric Acid (7 wt%) | 99.3 | 0.1 | 323 | 5.0 | 0.41 |

| Sulfuric Acid (7 wt%) | >97.7 (compared to other residues) | Not specified | Not specified | Not specified | Not specified |

Minimizing Environmental Impact in Synthesis

Minimizing the environmental impact of this compound synthesis is a critical area of research, driven by the need for sustainable and eco-friendly production methods. Traditional chemical synthesis often involves high energy consumption and the use of toxic precursors and solvents. researchgate.netrsc.orgmdpi.comnih.gov Greener approaches aim to address these issues by utilizing alternative raw materials, reducing energy requirements, and minimizing waste generation. researchgate.netrsc.orgrsc.org

One promising strategy involves the use of agricultural waste products as this compound sources. Rice husk, a widely available agricultural byproduct, contains a high percentage of amorphous this compound (up to 90%) and is increasingly being explored for sustainable this compound nanoparticle synthesis. neptjournal.comresearchgate.net Methods like alkaline precipitation, sol-gel, and calcination are employed to extract this compound from rice husk ash. neptjournal.comresearchgate.net Studies have shown that optimizing parameters such as alkali concentration, reaction time, and temperature can yield high purity this compound nanoparticles. For instance, using a 0.5 M NaOH solution at 90°C for 3.5 hours with 5 g of rice husk ash can achieve a this compound nanoparticle yield of 88.5%. neptjournal.com

Other agricultural residues like sugarcane bagasse, corn cobs, and bamboo leaf ash are also being investigated as sustainable this compound sources. researchgate.netresearchgate.netijcmas.com Utilizing these waste materials not only provides a renewable source of this compound but also helps in agro-waste management. neptjournal.comresearchgate.net

Another approach to green synthesis involves the use of bio-inspired methods and biological entities. Microalgae extracts, for example, contain natural biochemicals that can act as reducing agents, facilitating the synthesis of this compound nanoparticles in an eco-friendly manner without the need for toxic chemicals. nih.gov This biological synthesis method is noted for being low-cost, less toxic, and scalable. nih.gov

Furthermore, researchers are exploring the recycling of silicon waste from industries like solar panel production as a source for this compound nanoparticles. acs.orgresilex-project.eu A top-down approach has been developed that achieves 100% conversion of bulk silicon waste to this compound nanoparticles with sizes ranging from 8 to 50 nm, offering an environmentally friendly recycling route. acs.org

Reducing the use of harmful additives and minimizing their concentration in synthesis processes also contributes to environmental sustainability. For instance, in bio-inspired this compound synthesis, reducing the concentration of amine additives like pentaethylenehexamine (B1220003) (PEHA) from stoichiometric to catalytic levels can significantly decrease environmental impact and processing costs. acs.org Technologies for removing and reusing such additives post-synthesis are also being developed. acs.org

Advanced Characterization Techniques and Methodologies for Silica Research

Spectroscopic Characterization of Silica Materials

Spectroscopy techniques probe the interaction of electromagnetic radiation with this compound, yielding information about its chemical bonds, functional groups, and electronic structure.

Fourier Transform Infrared Spectroscopy (FT-IR)

FT-IR spectroscopy is a powerful tool for identifying the chemical bond structures present in this compound materials. It works by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational modes of specific chemical bonds. For this compound, characteristic absorption peaks are observed due to the vibrations of Si-O bonds.

Key findings from FT-IR analysis of this compound include:

Identification of Si-O-Si stretching and bending vibrations. dergipark.org.trresearchgate.netktu.ltresearchgate.net

Detection of silanol (B1196071) groups (Si-OH), which are important for surface properties and reactivity. researchgate.netresearchgate.netnih.govunimed.ac.id

Observation of peaks related to absorbed water molecules (O-H stretching and bending vibrations). dergipark.org.trresearchgate.netktu.ltresearchgate.net

Different forms of this compound can exhibit variations in their FT-IR spectra. frontiersin.org

FT-IR can be used to differentiate between amorphous this compound and crystalline this compound like quartz. frontiersin.org

The intensity and position of certain bands, such as the absorption band at approximately 800 cm⁻¹, can indicate the degree of crystallinity in amorphous this compound species. frontiersin.org

FT-IR can also reveal the presence of residual organic groups, such as those from precursors like TEOS, in synthesized this compound. ktu.lt

Table 1 summarizes typical FT-IR absorption peaks observed for this compound and their corresponding assignments based on research findings.

| Wavenumber (cm⁻¹) | Assignment | Source |

| ~3300-3454 | O-H stretching vibration | dergipark.org.trresearchgate.netktu.ltresearchgate.net |

| ~1630-1640 | O-H bending vibration | dergipark.org.trresearchgate.netktu.ltresearchgate.net |

| ~1030-1114 | Si-O-Si asymmetric stretching vibration | dergipark.org.trresearchgate.netktu.ltresearchgate.netnipne.ro |

| ~795-808 | Si-O-Si symmetric stretching vibration | researchgate.netktu.ltresearchgate.netnipne.ro |

| ~910-960 | Si-OH stretching vibration | researchgate.netktu.ltresearchgate.netbiomedres.us |

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that complements FT-IR. It involves inelastic scattering of light, providing information about the vibrational modes of molecules and the structure of materials. Raman spectroscopy is particularly useful for characterizing the structural framework of this compound. acs.orgramanlife.com

Key applications and findings of Raman spectroscopy in this compound research include:

Identification and characterization of different this compound phases, including crystalline forms like quartz, tridymite, and cristobalite, as well as amorphous this compound. acs.orgrruff.info Each form exhibits unique Raman spectral features. acs.org

Crystalline this compound typically shows sharp peaks, with a prominent peak around 464 cm⁻¹ for quartz, corresponding to the symmetric stretching vibration of the Si-O-Si bridging bond. acs.org

Amorphous this compound exhibits broader and more complex spectra, often with a broad peak around 440-450 cm⁻¹ attributed to the asymmetric stretching vibration of the Si-O-Si bond. acs.org

Raman spectroscopy can provide information about the presence of hydroxyl groups and can be used to detect defects and impurities in this compound materials. acs.org

It can be used to monitor chemical reactions involving this compound. acs.org

Micro-Raman spectroscopy can characterize laser-induced material modification in this compound thin films. rochester.edu

Raman spectroscopy can also be used to study the plastic behavior of amorphous this compound and map indentation-induced densification. researchgate.net

Differences in Raman spectra, such as the presence of D1 and D2 bands, can distinguish diatomaceous this compound from other natural silicas. appliedmineralogy.com

Table 2 presents characteristic Raman shifts for different forms of this compound.

| This compound Form | Characteristic Raman Shifts (cm⁻¹) | Assignment/Notes | Source |

| Crystalline Quartz | ~128, 206, 263, 355, 464 | Various vibrational modes, 464 cm⁻¹ is Si-O-Si symmetric stretch | acs.org |

| Crystalline Tridymite | ~345, 414, 490 | Unique spectral features | acs.org |

| Crystalline Cristobalite | ~214, 245, 420 | Unique spectral features | acs.org |

| Amorphous this compound | ~440-450 (broad), ~490-500, ~600 | Si-O-Si asymmetric/symmetric stretch, ~600 cm⁻¹ for OH groups | acs.org |

| Amorphous Silicon | ~480 (broad) | thermofisher.com | |

| Crystalline Silicon | ~521 | thermofisher.com | |

| Moganite | ~501 | Correlated with four-membered rings of SiO₄ tetrahedra | geoscienceworld.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions in this compound materials, providing insights into their optical properties, such as absorption and band gap. dergipark.org.trnih.govnipne.robiomedres.usresearchgate.netmdpi.comacs.org

Key findings from UV-Vis analysis of this compound include:

Analysis of optical absorption spectra and band gap calculations, particularly for this compound nanoparticles. dergipark.org.trnih.gov

The absorption spectra of synthesized nano-silica particles are typically in the UV region, often between 200 and 270 nm. nih.gov

UV-Vis spectroscopy can be used to determine the optical band gap energy of this compound nanoparticles. nih.govresearchgate.net For example, an optical band gap of 3.75 eV was determined for this compound nanoparticles extracted from dunes sand. nih.gov

UV-Vis analysis can assess the transparency of this compound films in the visible range. nipne.romdpi.com Hybrid films containing this compound materials have shown high transmittance in the visible wavelength range. mdpi.com

Changes in synthesis parameters, such as the concentration of precursors, can influence the optical properties observed by UV-Vis. dergipark.org.tr

Table 3 shows examples of optical band gap values determined for this compound nanoparticles using UV-Vis spectroscopy.

| This compound Type | Optical Band Gap (eV) | Source |

| Synthesized nano-silica | 3.75 | nih.gov |

| C-SiO₂ NPs | 4.5 | researchgate.net |

| SiONPs (from plantain peels) | 3.87 | researchgate.net |

Microscopic and Morphological Analysis

Microscopic techniques provide visual information about the surface features, shape, size, and internal structure of this compound materials. These are crucial for understanding how synthesis methods affect the physical characteristics of this compound.

Scanning Electron Microscopy (SEM)

SEM is widely used to investigate the surface morphology and particle size of this compound materials. dergipark.org.trnih.govbiomedres.usacs.orggeoscienceworld.orgnih.govopenagrar.depdx.edursc.orgscielo.brresearchgate.netscispace.comekb.eg It provides high-resolution images by scanning the surface with a focused electron beam and detecting secondary or backscattered electrons.

Key applications and findings of SEM in this compound research include:

Exploring the surface morphology of this compound nanoparticles, revealing their shape (e.g., spherical) and uniformity. dergipark.org.trbiomedres.us

Analyzing the influence of synthesis parameters on particle size and size distribution. dergipark.org.tr

Visualizing the agglomeration and aggregation of this compound particles. geoscienceworld.orgnih.govopenagrar.de

Determining the average particle size of this compound nanoparticles, which can be in the nanometer range. nih.govgeoscienceworld.orgopenagrar.de

Examining the morphology of different forms of this compound, such as colloidal, diatomaceous earth, pyrogenic, vitreous, and crystalline this compound. researchgate.net

SEM can be combined with Energy Dispersive X-ray Spectroscopy (EDX) to analyze the elemental chemical composition of this compound nanoparticles. dergipark.org.trnih.govopenagrar.dersc.org EDX analysis can confirm the presence of silicon and oxygen and detect potential contaminants. dergipark.org.tr

SEM is used to study morphology changes in this compound nanoparticles during processes like reduction to elemental silicon. pdx.edu

Table 4 provides examples of particle sizes and morphologies observed using SEM.

| This compound Source/Type | Morphology | Particle Size Range (if specified) | Source |

| Sol-gel synthesis (TEOS) | Monodisperse, spherical, uniform | 95 ± 5.59 to 280 ± 7.8 nm | dergipark.org.tr |

| Extracted from laterite clay | Spherical, agglomerated, dissimilar in size | Nanometer range | geoscienceworld.org |

| From sugarcane bagasse | Disordered arrangement, undefined morphology | Not specified | nih.gov |

| Food additive E 551 | Amorphous agglomerated/aggregated granules (primary particles) | 15 – 30 nm (primary particles) | openagrar.de |

| Sol-gel process | Spherical shape | Not specified | biomedres.us |

| From rice husk ash | Irregular and jagged, agglomerates | Below 10 µm | scielo.br |

| Colloidal this compound | Shown via SEM images | Micrometer range | researchgate.net |

| Diatomaceous earth | Shown via SEM images | Micrometer range | researchgate.net |

| Pyrogenic this compound | Shown via SEM images | Micrometer range | researchgate.net |

| Vitreous this compound | Shown via SEM images | Micrometer range | researchgate.net |

| Crystalline this compound | Shown via SEM images | Micrometer range | researchgate.net |

| C-SiO₂ NPs | Agglomerated granular particles | Large (compared to crystalline size) | researchgate.netacs.org |

Transmission Electron Microscopy (TEM)

TEM provides higher resolution images than SEM, allowing for the examination of the internal structure, particle size, and morphology of this compound nanoparticles at the nanoscale. researchgate.netnipne.rorochester.edumdpi.compdx.eduekb.egrsc.orgnih.gov TEM uses a beam of electrons that passes through a thin sample, and the transmitted electrons are used to form an image.

Key applications and findings of TEM in this compound research include:

Measuring the particle size distribution and examining the mesoporosity of this compound nanoparticles. rsc.org

Confirming the morphology of this compound nanoparticles observed by SEM. rsc.org

Revealing the internal structure of this compound materials, such as the presence of ordered or non-ordered mesopores and hollow structures in mesoporous this compound nanoparticles. rsc.org

TEM is considered a highly accurate technique for measuring the particle size of individual nanoparticles due to direct observation. ekb.eg

TEM studies can be performed at specific voltages to minimize electron-beam-caused microstructural changes or sample damage. rsc.org

Table 5 provides examples of TEM observations related to this compound structure and morphology.

| This compound Type/Synthesis Method | TEM Observations | Source |

| Mesoporous this compound nanoparticles | Particles with long-range alignment of pores, non-ordered mesopores, and hollow particles. | rsc.org |

| This compound rods (sol-gel) | Can show rod-like structures or round aggregates depending on synthesis conditions. | rsc.org |

| Sol-gel this compound materials | Used for characterization of obtained powders. | mdpi.com |

| This compound nanoparticles | Used for detailed study and characterization. | biomedres.us |

Diffraction and Elemental Analysis

Diffraction techniques, primarily X-ray Diffraction (XRD), are essential for determining the crystalline structure and phase identification of this compound. Elemental analysis techniques like Energy Dispersive X-Ray Spectroscopy (EDX) and X-Ray Fluorescence (XRF) provide information on the elemental composition and purity of this compound samples.

X-Ray Diffraction (XRD)

X-Ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystallographic structure of materials. By directing X-rays onto a sample and measuring the angles and intensities of the diffracted beams, researchers can identify the crystalline phases present, determine lattice parameters, and estimate crystallite size.

For this compound, XRD is widely used to distinguish between its various crystalline polymorphs, such as quartz, cristobalite, and tridymite, and to identify amorphous this compound, which presents as broad, diffused peaks in the diffractogram, typically around 2θ = 22° or 24.58°. orientjchem.orgengj.orgdergipark.org.trresearchgate.netelsevier.estno.nljprs.gov.iq The presence of sharp diffraction peaks indicates a crystalline structure, while their absence and the appearance of broad peaks confirm an amorphous nature. dergipark.org.trresearchgate.netresearchgate.net For instance, studies on this compound nanoparticles synthesized from various sources like rice husk or laterite clay often report broad XRD peaks, confirming their amorphous structure. orientjchem.orgelsevier.esresearchgate.netcambridge.org Research on this compound extracted from corn husk also showed an amorphous crystal structure with a broad peak around 2θ = 22°. jprs.gov.iqf1000research.com

XRD can also be used to study structural changes in this compound under different conditions, such as high pressure and temperature. One study used XRD to show that a solid solution between CO₂ and SiO₂ with an α-cristobalite-type structure could be obtained under high P-T conditions. nih.gov PDF analysis, derived from X-ray diffuse scattering patterns, coupled with Reverse Monte Carlo (RMC) simulation, can be used to determine the amorphous structure of this compound, revealing the frequency of n-membered rings of Si atoms. rigaku.com

XRD is also crucial for assessing the purity of this compound samples and identifying any crystalline impurities. researchgate.net In the analysis of siliceous sandstone, XRD confirmed the dominance of quartz as the primary mineral phase, with distinct peaks at characteristic 2θ positions. ijeca.info

Energy Dispersive X-Ray Spectroscopy (EDX)

Energy Dispersive X-Ray Spectroscopy (EDX), also known as EDAX or EDS, is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often coupled with electron microscopy techniques like Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM). When the sample is bombarded with an electron beam, it emits characteristic X-rays whose energy and intensity are unique to the elements present.

EDX analysis is used to confirm the presence of silicon and oxygen as the main constituent elements in this compound samples and to determine their weight and atomic percentages. orientjchem.orgdergipark.org.trelsevier.esresearchgate.net Studies on this compound nanoparticles synthesized from rice husk have used EDX to confirm the presence of Si and O. orientjchem.orgresearchgate.net For example, one study reported weight percentages of 37.99% for Si and 62.01% for O in synthesized this compound nanoparticles. orientjchem.org Another study on this compound nanoparticles confirmed the presence of Si, O, and C through EDX analysis. researchgate.net

EDX is also employed to detect and quantify impurities in this compound materials. researchgate.netresearchgate.net Elemental analysis by EDX can reveal the presence of trace elements, indicating the purity of the synthesized this compound. researchgate.net For instance, EDX analysis of this compound xerogel from corn husk showed the presence of oxygen, silicon, sodium, and carbon, with specific weight percentages. uii.ac.id

EDX mapping can provide information about the spatial distribution of elements within a this compound sample. openagrar.dersc.org This is particularly useful for analyzing composite materials or identifying the distribution of dopants or impurities.

X-Ray Fluorescence (XRF)

X-Ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. It works by exciting atoms in the sample with X-rays, causing them to emit fluorescent X-rays at characteristic energies for each element. XRF is particularly useful for quantifying the major and minor elements present in this compound samples.

XRF is considered a method of choice for the material analysis of this compound sand, allowing for the quantification of the main component (SiO₂) as well as various impurities such as oxides of iron, aluminum, sodium, magnesium, potassium, and calcium. cambridge.orgijeca.infoterrachem.deelsevier.esmdpi.comcore.ac.ukspectro.comthermofisher.comstsn.itpsu.edu This is crucial for assessing the purity of this compound sand for applications requiring high purity, such as in the production of optical glass or materials for the solar industry. terrachem.de

Studies utilizing XRF have determined the this compound content in various materials, including sandstone and rice husk ash. ijeca.infocore.ac.uk For example, XRF analysis of siliceous sandstone revealed a this compound content of up to 89.15% in a specific granulometric fraction. ijeca.info XRF has also been used to characterize this compound extracted from palm kernel shell ash and laterite clay, confirming the presence of SiO₂ and determining its purity. elsevier.escambridge.org

XRF can provide quantitative data on the elemental composition, which is vital for quality control and determining the suitability of this compound for specific industrial applications. terrachem.despectro.compsu.edu

Surface and Pore Structure Characterization

The surface area and pore structure of this compound materials significantly influence their properties and applications, particularly in areas like adsorption, catalysis, and drug delivery. Techniques such as Brunauer-Emmett-Teller (BET) analysis and pore size distribution analysis are fundamental for characterizing these features.

Brunauer-Emmett-Teller (BET) Surface Area Analysis

Brunauer-Emmett-Teller (BET) theory is a widely used model for describing the physical adsorption of gas molecules on a solid surface, serving as the basis for determining the specific surface area of materials. wikipedia.orgtajhizkala.ir The BET method typically involves the adsorption of an inert gas, most commonly nitrogen at its boiling point (77 K), onto the surface of the this compound sample at different partial pressures. wikipedia.orgtajhizkala.irscirp.orggjesm.netscirp.orgmdpi.comdiva-portal.org By analyzing the adsorption isotherm, the volume of gas required to form a monolayer on the surface is calculated, which is then used to determine the total surface area. tajhizkala.ir

BET analysis is routinely applied to characterize the surface area of various this compound materials, including mesoporous this compound nanoparticles, this compound xerogels, and this compound derived from biomass. jprs.gov.iqf1000research.comelsevier.esscirp.orggjesm.netscirp.orgmdpi.commdpi.comresearchgate.net High surface area is a key characteristic of many synthetic silicas, making them suitable for applications requiring high adsorption capacity or catalytic activity. wikipedia.orgmdpi.comresearchgate.net

Research findings often report specific BET surface area values for synthesized this compound materials. For instance, mesoporous this compound particles prepared with varying precursor concentrations showed surface areas ranging from 350 to 1204 m²/g. scirp.org this compound xerogel synthesized from corn husk exhibited a BET surface area of 363.72 m²/g. f1000research.com Nanothis compound synthesized from sodium silicate (B1173343) solution had a surface area of 160.29 m²/g. elsevier.es this compound gel prepared by the sol-gel method showed a high surface area of 807.2 m²/g. researchgate.net

Functionalization or modification of the this compound surface can impact its BET surface area. Studies have shown that functionalization can lead to a decrease in surface area, potentially due to the filling of pores or coverage of the surface by the functionalizing agents. researchgate.net

Pore Size Distribution Analysis

Pore size distribution analysis provides information about the range of pore sizes present in a porous material and the contribution of each size range to the total pore volume. This is typically determined from gas adsorption-desorption isotherms, often in conjunction with methods like the Barrett-Joyner-Halenda (BJH) method for mesoporous materials or Density Functional Theory (DFT) for microporous materials. engj.orgtno.nlf1000research.comgjesm.netscirp.orgdiva-portal.orgresearchgate.net

The shape of the adsorption-desorption isotherm provides insights into the pore structure. Type IV isotherms with hysteresis loops are characteristic of mesoporous materials (pore sizes between 2 and 50 nm). f1000research.comscirp.orgmdpi.com

Research on mesoporous this compound materials frequently reports pore size distribution data. For example, mesoporous this compound particles prepared by a modified Stöber method showed average pore radii ranging from 1.62 to 4.5 nm. scirp.org this compound xerogel from corn husk had an average pore diameter of 6.35 nm. f1000research.com Bimodal mesoporous this compound derived from rice husk ash exhibited a wide-scale collection of both sphere-shape and cylindrical particles related to the template structure. engj.org

Pore size distribution is critical for applications where the size of molecules interacting with the this compound surface is important, such as in separation processes, catalysis involving size-selective diffusion, and controlled release in drug delivery systems. gjesm.netresearchgate.net The pore size and volume can be controlled during synthesis by altering parameters like precursor concentration and the type of template used. engj.orgscirp.org

Analyzing pore size distribution in amorphous this compound membranes can be challenging with conventional methods like N₂ adsorption, especially for thin films. mdpi.com Alternative approaches, such as those based on transport phenomena and computer modeling, are being explored to determine pore size distribution in such materials. mdpi.com

Data on pore size distribution is often presented graphically or in tables, showing the pore volume or surface area contribution within specific pore size ranges.

Example Data Table (Illustrative, based on search results):

| This compound Material | Synthesis Method | BET Surface Area (m²/g) | Average Pore Size (nm) | Reference |

| Mesoporous this compound Particles | Modified Stöber Method | 350 - 1204 | 1.62 - 4.5 (radius) | scirp.org |

| This compound Xerogel from Corn Husk | Sol-gel | 363.72 | 6.35 (diameter) | f1000research.com |

| Nanothis compound from Sodium Silicate | - | 160.29 | - | elsevier.es |

| This compound Gel | Sol-gel | 807.2 | 1.70 | researchgate.net |

| Quercetin-templated MSNPs | - | 55.227 | 24.312 | gjesm.net |

This table illustrates how different synthesis methods and conditions can influence the surface area and pore size of this compound materials.

Computational and Theoretical Studies of Silica

Molecular Dynamics (MD) Simulations of Silica Structures

Molecular Dynamics simulations are a powerful tool for investigating both static and dynamic properties of this compound at the atomic scale. uantwerpen.be MD simulations have been successfully used to reproduce the dynamic behavior and basic structural details of this compound and silicate (B1173343) glasses. cambridge.org The accuracy of MD simulations in modeling this compound is highly dependent on the chosen interatomic potential models. osti.govaip.org Various potential models, such as the BKS potential, fluctuating-charge potentials, and polarizable force fields, have been developed and evaluated for their ability to reproduce experimental properties of different this compound polymorphs. aip.org

Investigations of Liquid and Glassy this compound

MD simulations have been extensively used to study the properties of liquid and glassy this compound, including their structure, dynamics, and transitions. Simulations involving the cooling of liquid this compound have been performed to model the formation of the amorphous solid (glassy) phase. aip.orgcapes.gov.braip.orgscispace.com These simulations have shown that at low temperatures, the atoms form a nearly perfect random tetrahedral network, which can evolve into a perfect network with appropriate coordination numbers upon annealing. aip.orgaip.org Simulated structures at low temperatures have shown close agreement with experimental neutron scattering measurements on amorphous this compound. aip.orgaip.orgscispace.com MD simulations can also be used to study the relaxation of configurational entropy during the cooling of this compound, providing insights into the glass transition temperature. mdpi.com

Simulations of this compound Nanostructures